

3-Chloropropiophenone molecular weight and formula

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An In-depth Technical Guide to 3-Chloropropiophenone

This guide provides a comprehensive overview of **3-Chloropropiophenone**, a significant chemical intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, synthesis, and key reactions, presenting the information in a structured and accessible format.

Core Compound Data

3-Chloropropiophenone, also known by its IUPAC name 3-chloro-1-phenylpropan-1-one, is an aromatic ketone. It is essential to distinguish it from its isomer, 3'-Chloropropiophenone (CAS: 34841-35-5), where the chlorine atom is substituted on the phenyl ring.[1][2][3][4] The primary focus of this guide is **3-Chloropropiophenone** (CAS: 936-59-4).

Quantitative data and key identifiers for **3-Chloropropiophenone** are summarized in the table below for clarity and quick reference.



Identifier	Value
Molecular Formula	C ₉ H ₉ ClO[5][6][7]
Molecular Weight	168.62 g/mol [5][7]
IUPAC Name	3-chloro-1-phenylpropan-1-one[6]
CAS Number	936-59-4[5][6][7]
Synonyms	β-Chloropropiophenone, 3-Chloro-1-phenyl-1- propanone, β-Chloroethyl phenyl ketone[5][7][8]
Appearance	Faintly yellow to tan or off-white crystalline powder/solid[1][5][7]
Melting Point	48-50 °C[5]
Boiling Point	113-115 °C at 4 mmHg[5]

Experimental Protocols

3-Chloropropiophenone is a versatile building block, and its utility is defined by the reactions it undergoes. Below are detailed protocols for its synthesis and a key biocatalytic reduction.

Synthesis via Friedel-Crafts Acylation

The synthesis of **3-Chloropropiophenone** can be achieved in high yield via the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride.[1]

Methodology:

- Preparation: Suspend aluminum chloride (AlCl₃, 38.2 g, 286.5 mmol) in 50 ml of dry dichloromethane at 0°C in a suitable reaction vessel.
- Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol) in 90 ml of dichloromethane dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.
- Addition of Benzene: Following the previous step, add a solution of benzene (17.9 g, 229.2 mmol) in 25 ml of dichloromethane dropwise to the suspension, again at 0°C.



- Reaction: Stir the reaction mixture for 2 hours at 0°C, followed by 12 hours at ambient temperature.
- Work-up: Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.
 Separate the organic phase.
- Extraction: Extract the aqueous phase twice with 100 ml portions of dichloromethane.
- Washing and Drying: Combine all organic phases and wash them twice with 150 ml portions of water. Dry the organic phase over sodium sulfate (Na₂SO₄).
- Isolation: Remove the solvent under reduced pressure. Recrystallize the resulting off-white solid residue from pentane to yield colorless crystals of **3-Chloropropiophenone**.[1]

Asymmetric Reduction to (S)-3-chloro-1-phenylpropanol

3-Chloropropiophenone serves as a substrate for the biocatalytic synthesis of the chiral alcohol (S)-3-chloro-1-phenylpropanol, a valuable chiral intermediate. This transformation can be efficiently carried out using the microorganism Candida utilis.[5]

Methodology Summary:

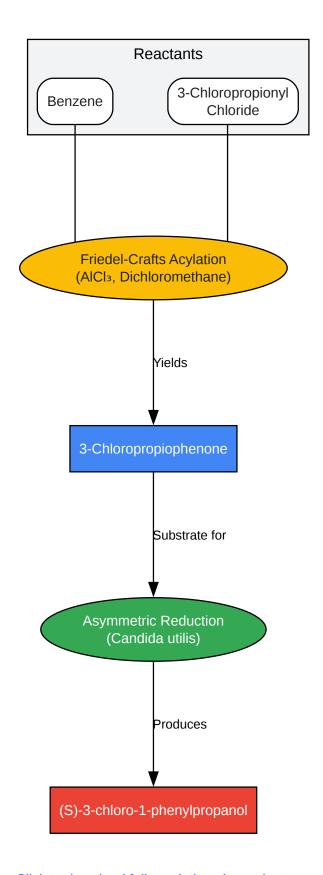
- Biocatalyst:Candida utilis cells immobilized in calcium alginate gel beads are used as the catalyst.
- Pre-treatment: The immobilized cells are preheated at 45°C for 50 minutes to enhance enantioselectivity.
- Reaction Conditions: The asymmetric reduction is performed with the preheated immobilized cells. The substrate, 3-Chloropropiophenone, is added in batches.
- Outcome: This method can achieve an 85% yield and an enantiomeric excess (ee) of 99.5% for (S)-3-chloro-1-phenylpropanol over 48 hours.[5]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the synthesis of **3- Chloropropiophenone** to its subsequent asymmetric reduction, highlighting its role as a key



intermediate.



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Caption: Synthetic workflow of **3-Chloropropiophenone** and its subsequent biocatalytic reduction.

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